(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a benzo[d]thiazole derivative characterized by a Z-configuration imine bond, a sulfamoyl group at position 6, and a pentyloxy-substituted benzamide moiety. The sulfamoyl group (SO₂NH₂) may enhance hydrogen-bonding interactions, while the pentyloxy chain could improve lipid solubility, influencing pharmacokinetic properties .
Properties
IUPAC Name |
3-pentoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-5-6-13-29-17-9-7-8-16(14-17)21(26)24-22-25(12-4-2)19-11-10-18(31(23,27)28)15-20(19)30-22/h4,7-11,14-15H,2-3,5-6,12-13H2,1H3,(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGXKNQULIQOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are known for their pharmacological properties, including antibacterial and antitumor activities. The incorporation of the pentyloxy group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. Its structure can be visualized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to stability and reactivity |
| Allyl Group | Enhances biological activity |
| Sulfonamide Moiety | Known for antibacterial and antitumor effects |
| Pentyloxy Group | Increases lipophilicity |
Antitumor Activity
Research has demonstrated that compounds with similar structural features exhibit significant antitumor properties. For example, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). Studies indicate that these compounds can induce apoptosis through the activation of caspase pathways and disruption of mitochondrial function .
In vitro studies on related compounds have shown varying degrees of cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays, indicating a promising potential for this compound in cancer treatment .
Antibacterial Activity
The sulfonamide group in this compound is associated with antibacterial properties. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition. For instance, studies on related benzothiazole derivatives have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .
Case Studies
- Antitumor Efficacy : A study evaluating the antitumor activity of benzothiazole derivatives found that compounds with sulfonamide moieties exhibited enhanced cytotoxicity against cancer cell lines. The mechanism involved DNA binding and interference with cellular processes related to proliferation .
- Antibacterial Testing : In another study, derivatives similar to this compound were subjected to broth microdilution tests, revealing promising results against both Gram-positive and Gram-negative bacteria, further supporting the potential therapeutic applications of this compound .
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth. Studies have shown that similar compounds can effectively target various bacterial strains, suggesting potential for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide in treating infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of cell proliferation : Preventing cancer cell growth by disrupting cell cycle progression.
Research into related sulfonamides has indicated efficacy against specific cancer cell lines, warranting further investigation into this compound's mechanisms and effectiveness .
Antimicrobial Activity Study
A study demonstrated the efficacy of a structurally similar sulfonamide derivative against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Anticancer Efficacy Research
In vitro studies have revealed that compounds within the same class as this compound exhibit selective cytotoxicity towards various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment .
Comparison with Similar Compounds
(Z)-N-(3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
This compound () shares the benzo[d]thiazole core and Z-configuration with the target molecule but differs in substituents:
N-((Z)-4-Adamantyl-3-(3-amino-1,4-dioxonaphthyl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
This thiazole-adamantane hybrid () features:
- Adamantane and naphthoquinone moieties: These bulky, lipophilic groups enhance membrane penetration but may reduce solubility.
- Difluorobenzamide : Fluorine atoms increase metabolic stability and electronegativity, contrasting with the target’s pentyloxy group.
- Reported activity : Exhibits enzyme inhibition, suggesting thiazole derivatives with electron-withdrawing groups may target enzymatic active sites .
Triazole and Oxadiazole Derivatives (–2)
Compounds such as ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () and 1,3,4-oxadiazole derivatives () differ in core structure but share functional groups relevant to biological activity:
- Triazole rings : Participate in hydrogen bonding and π-π stacking, similar to the benzo[d]thiazole’s nitrogen and sulfur atoms.
- Semicarbazide and aryloxadiazole groups : These moieties are associated with antimicrobial and anticancer activities, highlighting the importance of heterocyclic cores in drug design .
Functional Group and Pharmacophoric Analysis
Q & A
Q. Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and Z-configuration via coupling constants and chemical shifts (e.g., allyl proton resonances at δ 5.2–5.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Matches molecular ion peaks ([M+H]⁺) to theoretical molecular weights .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during allylation and sulfamoylation?
Answer:
Allylation Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography to remove by-products .
- Temperature Control : Maintaining 0–5°C during allyl bromide addition minimizes undesired dimerization .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-allylation reactions .
Q. Sulfamoylation Optimization :
- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of sulfamoyl chloride .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfamoyl chloride to ensure complete conversion, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Basic: What spectroscopic signatures distinguish the Z-isomer from the E-isomer in this compound?
Answer:
- ¹H NMR : The Z-configuration shows distinct deshielding of the imine proton (N=CH) at δ 8.2–8.5 ppm due to restricted rotation, absent in the E-isomer .
- NOESY Experiments : Spatial proximity between the allyl group and thiazole protons confirms the Z-conformation .
- IR Spectroscopy : A strong C=N stretch at 1620–1650 cm⁻¹, with absence of N-H stretches (ruling out tautomeric forms) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like dihydropteroate synthase?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities (ΔG values) to enzyme active sites. Key interactions include hydrogen bonding between the sulfamoyl group and Arg63/His148 residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Quantifies binding energy contributions of specific substituents (e.g., pentyloxy vs. methoxy groups) .
Basic: What are the hypothesized biological activities of this compound, and how are they validated experimentally?
Answer:
- Antiproliferative Activity : Tested via MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM). Positive controls include doxorubicin .
- Antibacterial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), with zone-of-inhibition comparisons to sulfamethoxazole .
- Enzyme Inhibition : Fluorometric assays measure inhibition of dihydropteroate synthase (DHPS) with IC₅₀ values derived from dose-response curves .
Advanced: How to resolve discrepancies in experimental vs. theoretical NMR chemical shifts?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to simulate NMR spectra. Deviations >0.5 ppm may indicate impurities or conformational flexibility .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures .
- Isotopic Labeling : ¹³C-labeled samples clarify ambiguous assignments, particularly for overlapping aromatic protons .
Basic: What are the stability profiles of this compound under physiological conditions?
Answer:
- pH Stability : Assess via HPLC after 24-hour incubation in buffers (pH 2–9). Degradation >10% at pH <3 suggests acid liability .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, relevant for storage .
- Photostability : UV-Vis exposure (λ = 254 nm) for 48 hours; <5% degradation indicates light resistance .
Advanced: What strategies mitigate by-product formation during thiazole ring synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes), minimizing side reactions like oxidation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities during cyclization to prevent undesired nucleophilic attacks .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, improving regioselectivity in thiazole formation .
Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
Answer:
- Solubility Screening : Shake-flask method in solvents (e.g., DMSO, PBS) at 25°C; typically <0.1 mg/mL in aqueous buffers due to lipophilic groups .
- Formulation Strategies :
- Nanoemulsions : Use Tween-80 and PEG-400 to increase solubility 10-fold .
- Solid Dispersion : Amorphous dispersions with PVP-VA enhance dissolution rates .
Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?
Answer:
- Exothermic Reactions : Implement jacketed reactors with temperature-controlled cooling to manage heat during allylation .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- By-Product Management : Use inline FTIR or PAT tools for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
